![molecular formula C12H15F2NO B5117116 [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol
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Overview
Description
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, also known as DFPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPM is a synthetic compound that belongs to the class of molecules known as GABA agonists, which are compounds that activate the GABA receptors in the brain.
Mechanism of Action
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol activates the GABA receptors in the brain, which are responsible for inhibiting neurotransmission. By activating these receptors, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can reduce the activity of neurons in the brain, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. In animal models, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been shown to reduce the activity of glutamate, which is a neurotransmitter that is involved in the development of seizures. Additionally, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other GABA agonists. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol is also relatively easy to synthesize, which makes it more accessible for researchers. One limitation of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol. One area of focus could be on its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of focus could be on its potential use in treating neurological disorders such as anxiety and depression. Additionally, further research could be done to understand the long-term effects of [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, as well as its potential interactions with other drugs.
Synthesis Methods
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine to form the intermediate 1-(2,5-difluorobenzyl)pyrrolidine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol.
Scientific Research Applications
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and epilepsy. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to have anticonvulsant properties. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXNDHKZOOTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC(=C2)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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